Boc-Ala(4-pyridyl)-OH (CAS: 37535-57-2), also known as Boc-4-Pal-OH, is a highly specialized unnatural amino acid derivative utilized primarily in Solid-Phase Peptide Synthesis (SPPS). Structurally, it features a tert-butyloxycarbonyl (Boc) protected alpha-amino group and a 4-pyridyl side chain, serving as a hydrophilic, basic, and aromatic surrogate for native residues like phenylalanine, tyrosine, or histidine[1]. In procurement and material selection, this compound is prioritized for its dual capacity to impart titratable basicity (pKa ~5.5) and participate in pi-pi stacking or metal coordination. Unlike native histidine, the pyridine ring does not undergo tautomerization, making it a highly stable bioisostere for structural biology and drug design[2]. Furthermore, its compatibility with Boc-SPPS protocols makes it an essential precursor for synthesizing complex peptide thioesters required for Native Chemical Ligation (NCL), where Fmoc-based strategies often face process limitations[3].
Substituting Boc-Ala(4-pyridyl)-OH with generic in-class alternatives like Boc-Phe-OH or Boc-His(Trt)-OH fundamentally compromises both synthesis efficiency and final product performance. Using native phenylalanine (Boc-Phe-OH) fails in hydrophobic peptide formulations because it lacks a basic nitrogen, leading to severe aqueous insolubility and aggregation at neutral pH, which is a major hurdle in therapeutic peptide manufacturing [1]. Conversely, attempting to use histidine (Boc-His(Trt)-OH) to provide basicity introduces tautomerization risks that can lead to racemization during coupling. Furthermore, histidine requires bulky side-chain protecting groups (such as Trityl), which create significant steric hindrance, reduce coupling kinetics in congested sequences, and necessitate harsh, prolonged deprotection steps [2]. Finally, substituting with the positional isomer Boc-Ala(3-pyridyl)-OH alters the spatial orientation of the nitrogen, drastically reducing target binding affinity and enzymatic reactivity in bioisosteric applications [3].
A critical procurement driver for Boc-Ala(4-pyridyl)-OH is its ability to rescue the solubility of highly hydrophobic therapeutic peptides. When native aromatic residues (Phe/Tyr) in glucagon analogues are replaced with 4-pyridylalanine, the basic nitrogen allows the peptide to remain soluble at physiological pH. Quantitative studies demonstrate that multiple substitutions with 4-Pal increase aqueous solubility to >15 mg/mL, compared to the native sequence baseline which exhibits solubility of <1 mg/mL and rapid aggregation [1].
| Evidence Dimension | Aqueous solubility at pH 7.4 |
| Target Compound Data | >15 mg/mL (multi-substituted 4-Pal analogues) |
| Comparator Or Baseline | <1 mg/mL (native Phe/Tyr sequences) |
| Quantified Difference | Over 15-fold increase in aqueous solubility |
| Conditions | Lyophilized peptide dissolved in PBS (pH 7.4), evaluated via UV absorbance at 280 nm after 48 hours at 4 °C |
This massive increase in solubility allows manufacturers to formulate highly hydrophobic peptide drugs at pharmaceutically relevant concentrations without precipitation.
When selecting a histidine isostere for structural biology or epigenetic assays, the position of the pyridine nitrogen is critical. In assays evaluating the human histidine methyltransferase SETD3, peptides incorporating 4-pyridylalanine achieved 80% methylation conversion within 3 hours at pH 9.0. In contrast, the 3-pyridylalanine comparator reached only 20% conversion under identical conditions, proving that the 4-position nitrogen is uniquely suited to mimic the N3 of native histidine [1].
| Evidence Dimension | Enzymatic methylation conversion rate |
| Target Compound Data | 80% conversion (4-pyridylalanine) |
| Comparator Or Baseline | 20% conversion (3-pyridylalanine) |
| Quantified Difference | 4-fold higher enzymatic conversion rate for the 4-isomer |
| Conditions | SETD3-catalyzed methylation assay at pH 9.0, 3-hour incubation |
This confirms that buyers must procure the exact 4-pyridyl positional isomer, rather than the 3-pyridyl analog, to successfully replicate histidine-dependent enzymatic pathways.
In Boc-SPPS, substituting native histidine with Boc-Ala(4-pyridyl)-OH streamlines manufacturability. Because the 4-pyridyl side chain does not require a protecting group, the building block has a molecular weight of only 266.3 g/mol. This is a stark contrast to Boc-His(Trt)-OH, which requires a bulky trityl protecting group (MW >490 g/mol) that induces significant steric hindrance during coupling. The unprotected 4-pyridyl moiety allows for unhindered coupling kinetics and eliminates the need for harsh side-chain deprotection steps [1].
| Evidence Dimension | Side-chain protecting group requirement and steric bulk |
| Target Compound Data | 0 side-chain protecting groups (MW 266.3 g/mol) |
| Comparator Or Baseline | Requires bulky Trityl (Trt) group (MW >490 g/mol) for Boc-His |
| Quantified Difference | Complete elimination of side-chain steric bulk and deprotection steps |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) coupling cycles |
Eliminating bulky side-chain protection accelerates coupling kinetics, reduces reagent waste, and improves crude purity in sterically congested peptide sequences.
Directly downstream of its proven ability to increase aqueous solubility to >15 mg/mL, Boc-Ala(4-pyridyl)-OH is the ideal precursor for synthesizing hydrophobic peptide drugs (such as glucagon or somatostatin analogues). By replacing native phenylalanine or tyrosine residues, manufacturers can prevent aggregation and achieve stable, high-concentration liquid formulations suitable for injectable therapeutics [1].
Because Fmoc-based strategies are often inefficient for generating C-terminal thioesters, Boc-SPPS remains the gold standard for NCL workflows. Boc-Ala(4-pyridyl)-OH is specifically procured for these applications when a basic, aromatic residue is required in the sequence, allowing for in-situ neutralization protocols that maximize crude purity and coupling efficiency[2].
Leveraging its 80% methylation conversion rate by SETD3, 4-pyridylalanine is used to synthesize highly specific structural probes. It is prioritized over native histidine because it cannot tautomerize, locking the nitrogen into a single defined state. This makes it an essential building block for studying the active sites of histidine methyltransferases and other pH-sensitive enzymatic pathways[3].
Irritant